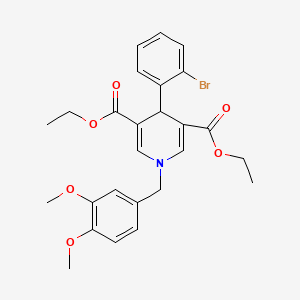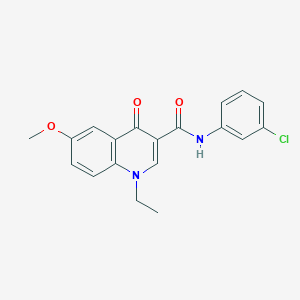
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, also known as BHIN, is a chemical compound that has been extensively studied in scientific research. BHIN belongs to the family of hydrazone derivatives and has been found to exhibit various biological activities. In
作用機序
The mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is not fully understood. However, studies have suggested that N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been found to exhibit various biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been shown to induce apoptosis, a programmed cell death that is essential for the elimination of damaged or abnormal cells. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has also been found to inhibit angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is its broad-spectrum biological activity, which makes it a promising candidate for the development of new drugs. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is its low solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide. One area of research is the optimization of the synthesis method to improve the yield and purity of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide. Another area of research is the elucidation of the mechanism of action of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, which could provide insights into its biological activities and potential therapeutic applications. Additionally, future research could focus on the development of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide derivatives with improved solubility and bioavailability. Finally, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide could be tested in preclinical and clinical trials to evaluate its efficacy and safety as a potential anticancer, antiviral, or antibacterial agent.
Conclusion
In conclusion, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, or N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide, is a promising compound that exhibits various biological activities. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been extensively studied for its anticancer, antiviral, and antibacterial properties. The synthesis method of N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is relatively simple, and N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide is accessible for laboratory experiments. However, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has limitations such as low solubility in water. Future research on N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide could focus on optimizing the synthesis method, elucidating the mechanism of action, developing N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide derivatives with improved solubility, and testing N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide in preclinical and clinical trials.
合成法
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide can be synthesized through a simple and efficient method that involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 4-nitrobenzohydrazide in the presence of a base. The resulting compound is then purified through recrystallization. The purity of the synthesized N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. In cancer research, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2. In addition, N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-4-nitrobenzohydrazide has been shown to possess antibacterial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrIN3O4/c15-10-5-9(13(20)12(16)6-10)7-17-18-14(21)8-1-3-11(4-2-8)19(22)23/h1-7,20H,(H,18,21)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNVYLKFDBQGY-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrIN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methyl-4-pyrimidinecarboxamide](/img/structure/B6126911.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)

![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)

amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6126972.png)